1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride

Übersicht

Beschreibung

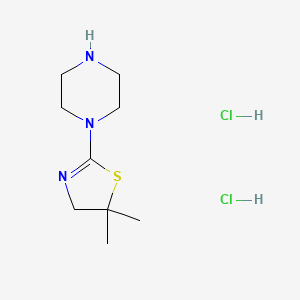

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride is a synthetic organic compound characterized by the presence of a thiazole ring fused with a piperazine moiety

Wirkmechanismus

Mode of Action

It is known that many thiazole derivatives interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Based on the known interactions of similar thiazole derivatives, it can be hypothesized that this compound may affect dna replication and cell cycle progression .

Result of Action

Similar thiazole derivatives have been shown to induce dna double-strand breaks, a g2 stop, and ultimately, cell death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as 2-aminothiols and α-haloketones, under acidic or basic conditions.

Attachment of the Piperazine Moiety: The thiazole intermediate is then reacted with piperazine in the presence of a suitable catalyst, often under reflux conditions, to form the desired compound.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: N-alkylated or N-acylated piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Vergleich Mit ähnlichen Verbindungen

1-(4,5-Dihydro-1,3-thiazol-2-yl)piperazine: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)morpholine: Contains a morpholine ring instead of piperazine, potentially altering its pharmacokinetic properties.

Uniqueness: 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride is unique due to the specific combination of the thiazole and piperazine rings, along with the dimethyl substitution, which can influence its chemical reactivity and biological interactions, making it a valuable compound for various applications.

Biologische Aktivität

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride is a compound that incorporates a thiazole moiety and piperazine structure, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

- Chemical Formula : C₉H₁₇N₃S

- Molecular Weight : 199.32 g/mol

- IUPAC Name : 5,5-dimethyl-2-piperazin-1-yl-4H-1,3-thiazole

- Appearance : Powder

- Storage Temperature : 4 °C

Anticonvulsant Activity

Thiazole derivatives have been extensively studied for their anticonvulsant properties. Research indicates that compounds with thiazole rings exhibit significant activity against seizures. For instance, a related thiazole compound demonstrated high anticonvulsant efficacy in various models, suggesting that the thiazole structure is crucial for activity. The presence of specific substituents can enhance this effect, as observed in structure-activity relationship studies .

Antitumor Activity

Thiazole derivatives are also recognized for their antitumor potential. A study highlighted that certain thiazole-containing compounds exhibited cytotoxic effects against various cancer cell lines. The IC₅₀ values for these compounds were found to be significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating a promising avenue for cancer treatment . The structural modifications in thiazoles can lead to enhanced binding affinity to cancer-related proteins, thereby increasing their efficacy.

The biological activity of this compound may involve multiple mechanisms:

- FAAH Inhibition : Similar piperazine derivatives have been shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids like anandamide. This mechanism is associated with pain relief and anti-inflammatory effects .

- Ion Channel Modulation : Some thiazole derivatives interact with ion channels such as hERG (human Ether-à-go-go Related Gene), which is vital for cardiac function. This interaction can influence both therapeutic and adverse effects .

Structure-Activity Relationships (SAR)

The biological activity of thiazole-based compounds is often influenced by their structural features:

- Substituents on the Thiazole Ring : Electron-donating groups at specific positions can enhance activity against tumors and seizures.

- Piperazine Modifications : Variations in the piperazine ring can significantly alter pharmacokinetic properties and receptor interactions.

Case Studies

Several studies have documented the effectiveness of thiazole derivatives in preclinical models:

- Anticonvulsant Efficacy : A study evaluated the anticonvulsant properties of various thiazole derivatives in rodent models, demonstrating significant seizure protection and reduced seizure duration .

- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of thiazole-based compounds on A431 and Jurkat cell lines, revealing IC₅₀ values below those of established treatments .

Eigenschaften

IUPAC Name |

5,5-dimethyl-2-piperazin-1-yl-4H-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S.2ClH/c1-9(2)7-11-8(13-9)12-5-3-10-4-6-12;;/h10H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUMYQLZQBELHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN=C(S1)N2CCNCC2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.